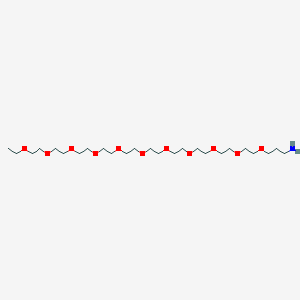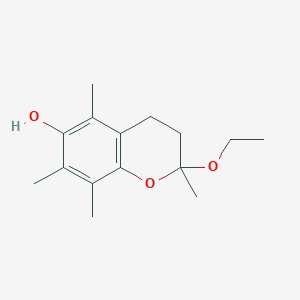
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound known for its antioxidant properties. It is structurally related to tocopherols, which are a class of organic chemical compounds, many of which have vitamin E activity. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the alkylation of 2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: It can be reduced to form various hydroquinone derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of tocopherylquinone and other oxidized derivatives.
Reduction: Formation of tocopherylhydroquinone.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a model compound for studying antioxidant mechanisms and reactions.
Biology: In cell culture studies to investigate its protective effects against oxidative stress.
Medicine: As a potential therapeutic agent for diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: In the formulation of cosmetics and skincare products due to its antioxidant properties.
Wirkmechanismus
The antioxidant activity of 2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound can interact with various molecular targets, including lipid membranes and proteins, protecting them from oxidative damage. The pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.
Gamma-tocopherol: Another form of vitamin E with unique antioxidant properties.
Delta-tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Uniqueness
2-Ethoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other tocopherols. This structural difference can lead to variations in its antioxidant activity and its interactions with biological membranes and proteins.
Eigenschaften
CAS-Nummer |
53712-99-5 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
2-ethoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C15H22O3/c1-6-17-15(5)8-7-12-11(4)13(16)9(2)10(3)14(12)18-15/h16H,6-8H2,1-5H3 |
InChI-Schlüssel |
TWPCJMOQTUTRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCC2=C(O1)C(=C(C(=C2C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


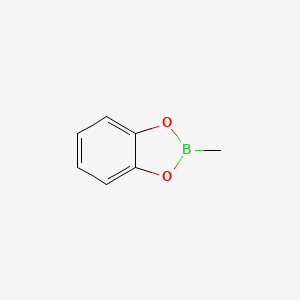
-lambda~5~-arsane](/img/structure/B14656634.png)
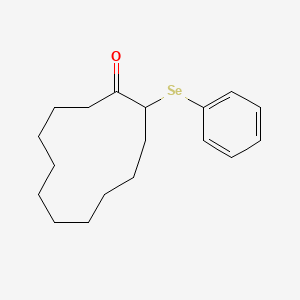
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

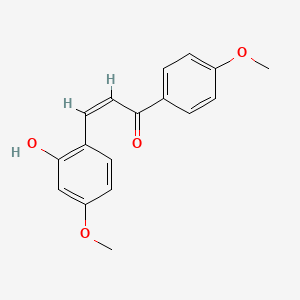
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
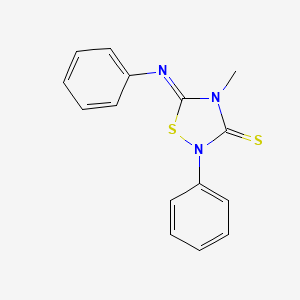
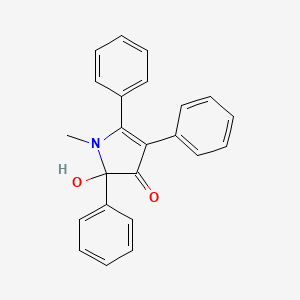
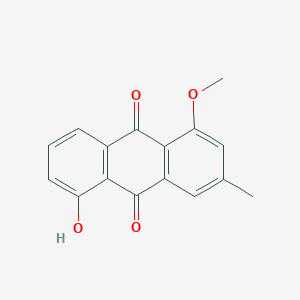

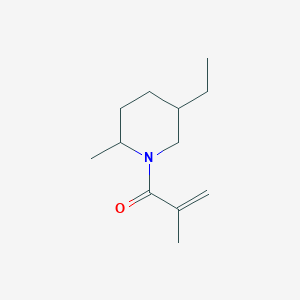
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
